
3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide
Overview
Description
“3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide” is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Introduction of the Bromine Atom: Bromination of the aromatic ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide” can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Friedel-Crafts Alkylation: tert-butyl chloride, aluminum chloride.
Methylation: Dimethyl sulfate, methyl iodide.
Amidation: Amine, coupling agents like EDCI or DCC.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzamides.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly in designing new pharmacological agents.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide: Lacks the methoxy group.
4-methoxy-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide: Lacks the bromine atom.
3-bromo-N-(1,3-thiazol-2-yl)-4-methoxybenzamide: Lacks the tert-butyl group.
Uniqueness
“3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide” is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the bromine atom, tert-butyl group, thiazole ring, and methoxy group can influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S/c1-15(2,3)12-8-21-14(17-12)18-13(19)9-5-6-11(20-4)10(16)7-9/h5-8H,1-4H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXGFWJTMYFLRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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